Carbenoxolone disodium salt

Vue d'ensemble

Description

Le sel de carbenoxolone disodique est un sel disodique hydrosoluble de l'hémisuccinate d'acide glycyrrhétique. C'est un composé glucocorticoïde et un métabolite de l'acide glycyrrhizinique, qui est dérivé de la racine de réglisse. Le sel de carbenoxolone disodique est connu pour ses propriétés anti-inflammatoires et sa capacité à inhiber la communication des jonctions communicantes. Il est souvent utilisé dans la recherche en neurosciences comme inhibiteur des jonctions communicantes et présente une affinité de liaison connue pour l'albumine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sel de carbenoxolone disodique est synthétisé à partir de l'acide glycyrrhétique par une série de réactions chimiques. Le processus implique l'hémisuccination de l'acide glycyrrhétique, suivie de la neutralisation par l'hydroxyde de sodium pour former le sel disodique. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production du sel de carbenoxolone disodique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction afin de garantir un rendement et une pureté élevés. Le produit final est ensuite purifié par cristallisation ou par d'autres techniques de séparation pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le sel de carbenoxolone disodique subit diverses réactions chimiques, notamment :

Oxydation : La carbenoxolone peut être oxydée pour former différents produits d'oxydation.

Réduction : Elle peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : La carbenoxolone peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés carboxylés, tandis que la réduction peut produire des composés hydroxylés .

4. Applications de la recherche scientifique

Le sel de carbenoxolone disodique a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : La carbenoxolone est utilisée pour étudier la communication des jonctions communicantes et son inhibition dans les systèmes cellulaires.

Médecine : Elle a été étudiée pour ses effets thérapeutiques potentiels dans le traitement des ulcères et d'autres affections inflammatoires.

Industrie : La carbenoxolone est utilisée dans la formulation de certains produits pharmaceutiques et comme promoteur de l'absorption nasale de l'insuline

5. Mécanisme d'action

Le sel de carbenoxolone disodique exerce ses effets en inhibant l'enzyme 11-bêta-hydroxystéroïde déshydrogénase, qui est impliquée dans la conversion de la cortisone inactive en cortisol actif. Cette inhibition entraîne une diminution des taux de cortisol, ce qui réduit l'inflammation. De plus, la carbenoxolone bloque la communication des jonctions communicantes en inhibant les protéines connexines, qui sont essentielles à la communication intercellulaire .

Composés similaires :

Acide glycyrrhétique : Le composé parent à partir duquel la carbenoxolone est dérivée.

Glycyrrhizine : Un autre métabolite de l'acide glycyrrhétique ayant des propriétés anti-inflammatoires similaires.

Cortisone : Un glucocorticoïde ayant des effets anti-inflammatoires mais des mécanismes d'action différents.

Unicité : Le sel de carbenoxolone disodique est unique par sa double capacité à inhiber à la fois la 11-bêta-hydroxystéroïde déshydrogénase et la communication des jonctions communicantes. Cette double inhibition en fait un outil précieux à la fois en recherche biochimique et dans les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Gastrointestinal Applications

Carbenoxolone disodium salt is primarily recognized for its therapeutic effects on the digestive system. It is commonly used to treat:

- Peptic Ulcers : Carbenoxolone enhances mucosal defense mechanisms and promotes healing of gastric ulcers. Its mechanism involves the stimulation of mucus secretion and bicarbonate production, which protects the gastric lining from acid damage .

- Gastroesophageal Reflux Disease (GERD) : The compound's ability to reinforce mucosal barriers makes it beneficial for patients suffering from GERD, where acid reflux can cause significant discomfort and damage to the esophagus .

Anti-Inflammatory Effects

Carbenoxolone disodium has demonstrated notable anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory mediators such as COX-2 and NF-κB, which are involved in various inflammatory pathways. This makes it a candidate for:

- Chronic Inflammatory Conditions : Its use in conditions like arthritis and other inflammatory diseases is being explored due to its ability to reduce oxidative stress and inflammation .

- Neuroinflammation : Research indicates that carbenoxolone may mitigate neuroinflammatory responses, potentially offering therapeutic avenues for neurodegenerative diseases .

Neuroscience Research

In neuroscience, carbenoxolone is utilized primarily as a gap junction inhibitor. Its applications include:

- Studying Gap Junctions : Carbenoxolone disrupts intercellular communication through gap junctions, allowing researchers to investigate their role in neuronal signaling and network activity .

- Neuroprotection : The compound has been shown to provide protective effects against excitotoxicity in neuronal cultures, making it a subject of interest for neuroprotective strategies in conditions like stroke or traumatic brain injury .

Virology Applications

This compound also exhibits antiviral properties:

- Inhibition of Viral Replication : Studies have shown that it can inhibit the replication of various viruses, including Vaccinia virus and other enveloped viruses. This property is attributed to its ability to interfere with viral entry mechanisms into host cells .

- Potential Use Against COVID-19 : Given its antiviral capabilities, there is ongoing research into its efficacy against SARS-CoV-2, the virus responsible for COVID-19, although more studies are needed to establish definitive therapeutic protocols .

Case Studies and Research Findings

Several case studies highlight the effectiveness of carbenoxolone disodium in various applications:

Mécanisme D'action

Carbenoxolone disodium salt exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol. This inhibition leads to a decrease in cortisol levels, which in turn reduces inflammation. Additionally, carbenoxolone blocks gap junction communication by inhibiting connexin proteins, which are essential for cell-to-cell communication .

Comparaison Avec Des Composés Similaires

Glycyrrhetinic Acid: The parent compound from which carbenoxolone is derived.

Glycyrrhizin: Another metabolite of glycyrrhetinic acid with similar anti-inflammatory properties.

Cortisone: A glucocorticoid with anti-inflammatory effects but different mechanisms of action.

Uniqueness: Carbenoxolone disodium salt is unique in its dual ability to inhibit both 11-beta-hydroxysteroid dehydrogenase and gap junction communication. This dual inhibition makes it a valuable tool in both biochemical research and potential therapeutic applications .

Activité Biologique

Carbenoxolone disodium salt (CBX) is a synthetic derivative of glycyrrhetinic acid, primarily known for its pharmacological properties, particularly in the treatment of gastric ulcers. This compound exhibits a range of biological activities, including anti-inflammatory, anti-fibrotic, and potential anti-cancer effects. This article details the biological activity of this compound based on diverse research findings.

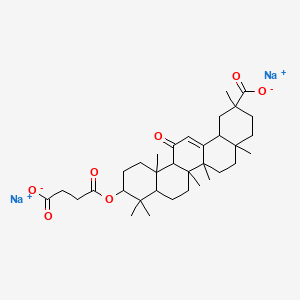

- Molecular Formula: C34H48O7Na2

- Molecular Weight: 614.7 g/mol

- CAS Number: 7421-40-1

- Solubility: Soluble in water (100 mg/ml) with slight heating .

Carbenoxolone acts primarily by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase (11-HSD), which plays a crucial role in steroid metabolism. This inhibition leads to increased local concentrations of active glucocorticoids, contributing to its anti-inflammatory effects. Additionally, CBX blocks gap junction communication by inhibiting connexin hemichannels, which is relevant in various physiological and pathological processes .

Biological Activities

1. Anti-inflammatory Effects:

Carbenoxolone has been shown to mitigate inflammation in various models. A study demonstrated that CBX treatment reduced fibrosis formation and improved neurological scores in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. This suggests its potential as a therapeutic option for neuroinflammatory conditions .

2. Anti-fibrotic Properties:

CBX has significant anti-fibrotic effects, particularly in liver and lung tissues. It inhibits the activation of hepatic and pancreatic stellate cells, which are involved in fibrosis development . In vitro studies have shown that CBX can suppress the migration of gastric cancer cells, indicating its potential as an HDAC6 inhibitor .

3. Cancer Therapeutics:

Recent research identified carbenoxolone as a novel inhibitor of FOXO3, a transcription factor associated with chemoresistance in neuroblastoma. CBX sensitizes cancer cells to chemotherapy by repressing FOXO3-mediated survival pathways .

Case Studies and Research Findings

Clinical Applications

Carbenoxolone is clinically utilized for treating gastric ulcers due to its ability to accelerate healing rates by enhancing mucosal defense mechanisms. It is generally administered at doses of 100 mg three times daily for gastric ulcers, with adjustments based on patient tolerance and specific conditions .

Safety and Side Effects

While carbenoxolone is effective, it can cause mineralocorticoid-like side effects such as sodium retention and hypokalemia, particularly at high doses. Monitoring serum electrolytes is essential during treatment to manage potential adverse effects effectively .

Propriétés

IUPAC Name |

disodium;10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENDLAVTKRQMS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Na2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7421-40-1 | |

| Record name | Carbenoxolone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.